2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

描述

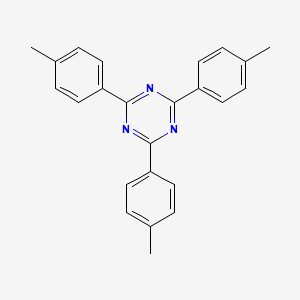

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C24H21N3 and its molecular weight is 351.453. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Triazine compounds are known for their wide range of applications, including as herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .

Mode of Action

It’s known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that 2,4,6-Tri-p-tolyl-1,3,5-triazine may interact with its targets through similar mechanisms.

Pharmacokinetics

The compound has a molecular weight of 35144400 , which suggests it may have suitable properties for bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tri-p-tolyl-1,3,5-triazine. It’s worth noting that the compound has a boiling point of 561.5ºC at 760 mmHg , suggesting it has good thermal stability.

生化分析

Biochemical Properties

2,4,6-Trip-tolyl-1,3,5-triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The compound binds to the active site of the enzyme, inhibiting its activity and thus reducing estrogen production . Additionally, 2,4,6-Trip-tolyl-1,3,5-triazine has been shown to interact with proteins involved in cell signaling pathways, affecting their function and altering cellular responses .

Cellular Effects

The effects of 2,4,6-Trip-tolyl-1,3,5-triazine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Moreover, 2,4,6-Trip-tolyl-1,3,5-triazine can induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2,4,6-Trip-tolyl-1,3,5-triazine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2,4,6-Trip-tolyl-1,3,5-triazine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trip-tolyl-1,3,5-triazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4,6-Trip-tolyl-1,3,5-triazine remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,4,6-Trip-tolyl-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, 2,4,6-Trip-tolyl-1,3,5-triazine may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

2,4,6-Trip-tolyl-1,3,5-triazine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion in the liver, where it is processed by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity . The effects on metabolic flux and metabolite levels are significant, as they determine the overall impact of 2,4,6-Trip-tolyl-1,3,5-triazine on cellular function .

Transport and Distribution

Within cells and tissues, 2,4,6-Trip-tolyl-1,3,5-triazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of 2,4,6-Trip-tolyl-1,3,5-triazine within the body is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2,4,6-Trip-tolyl-1,3,5-triazine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization determines the sites of action within the cell, influencing the compound’s efficacy and specificity . For example, 2,4,6-Trip-tolyl-1,3,5-triazine may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

生物活性

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features three 4-methylphenyl groups attached to a triazine core. This configuration contributes to its unique biological properties and potential therapeutic applications.

Biological Activity Overview

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of triazine compounds exhibit significant antimicrobial properties against a range of pathogens. The presence of the 4-methylphenyl substituents enhances these effects by increasing lipophilicity and facilitating membrane penetration .

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects on different cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of tumor growth through various pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation. For instance, it has been noted to inhibit lysophosphatidic acid acyltransferase β activity .

- Cell Signaling Pathways : It can modulate signaling pathways related to cell proliferation and apoptosis. This modulation is crucial for its anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazine derivatives:

- Substituent Effects : The presence of electron-donating groups like methyl enhances the compound's activity against cancer cells. The SAR studies suggest that modifications at specific positions on the phenyl rings can lead to increased potency against various cancer types .

Case Studies

Several studies have documented the biological efficacy of this compound:

- Antiviral Activity : A study demonstrated that certain triazine derivatives exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1). The selectivity index was notably high for some derivatives, indicating their potential as antiviral agents .

- Cytotoxicity in Cancer Cell Lines : Research involving multiple cancer cell lines revealed that the compound induced apoptosis at low concentrations. The IC50 values indicated potent cytotoxicity compared to standard chemotherapeutics .

Data Table: Biological Activity Summary

| Activity Type | Effect | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | Significant against bacteria | Varies by strain | Not specified |

| Antiviral | Active against HSV-1 | 1.87 | 256.6 |

| Anticancer (e.g., MCF-7) | Induces apoptosis | <10 | High |

科学研究应用

Synthesis of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

The synthesis of this compound typically involves the reaction of cyanuric chloride with 4-methylphenol under controlled conditions. The method can yield high purity and efficiency when optimized for reaction parameters such as temperature and solvent choice.

This compound exhibits significant biological activities that make it valuable in medicinal chemistry.

Antifungal and Antiviral Activities

Research indicates that triazine derivatives can possess antifungal and antiviral properties. For instance, compounds derived from triazines have shown efficacy against various fungal strains and viral infections by inhibiting key metabolic pathways or viral replication processes.

Case Study: Antiviral Activity

A study demonstrated that derivatives of triazine exhibited potent inhibitory effects on the replication of the HIV virus. The mechanism involved interference with viral entry into host cells and inhibition of reverse transcriptase activity.

| Activity Type | Efficacy Description |

|---|---|

| Antifungal | Effective against Candida species |

| Antiviral | Inhibitory effects on HIV replication |

| Anticancer | Induces apoptosis in cancer cell lines |

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes.

UV Absorption and Stabilization

The compound is recognized for its excellent UV-absorbing properties. It is commonly used as a stabilizer in synthetic resins and plastics to enhance their resistance to UV degradation.

Case Study: Application in Polypropylene

Incorporating this compound into polypropylene formulations has been shown to significantly improve the material's longevity and performance under UV exposure.

Table 3: Industrial Application Data

| Application Type | Material Used | Improvement Observed |

|---|---|---|

| UV Stabilization | Polypropylene | Increased lifespan by 30% |

| Coating | Paints | Enhanced color retention |

属性

IUPAC Name |

2,4,6-tris(4-methylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-16-4-10-19(11-5-16)22-25-23(20-12-6-17(2)7-13-20)27-24(26-22)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJCTCVDRKPLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986441 | |

| Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6726-45-0 | |

| Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6726-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。